
(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted triazole, an oxetane ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Oxetane Ring Formation: The oxetane ring can be constructed through cyclization reactions involving epoxides and nucleophiles.
Aniline Introduction: The aniline moiety can be introduced via nucleophilic aromatic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluoro group, leading to the formation of amines or defluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline and triazole positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction could produce various amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving triazole and oxetane-containing molecules.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit biological activity that could be harnessed for therapeutic purposes, such as antimicrobial or anticancer properties.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism by which (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)benzene
- (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)pyridine
Uniqueness
The presence of the oxetane ring and the specific substitution pattern on the triazole ring make (S)-3-(3-(Fluoro(4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline unique compared to other similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15FN4O |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
3-[3-[(S)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]aniline |
InChI |
InChI=1S/C13H15FN4O/c1-18-8-16-17-12(18)11(14)13(6-19-7-13)9-3-2-4-10(15)5-9/h2-5,8,11H,6-7,15H2,1H3/t11-/m1/s1 |
Clé InChI |
ZEDRJDYNJVUOLN-LLVKDONJSA-N |
SMILES isomérique |
CN1C=NN=C1[C@H](C2(COC2)C3=CC(=CC=C3)N)F |
SMILES canonique |
CN1C=NN=C1C(C2(COC2)C3=CC(=CC=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)


![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
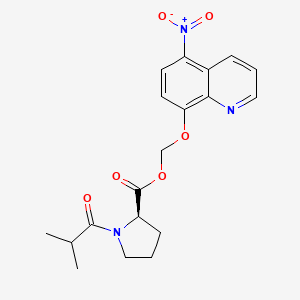
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
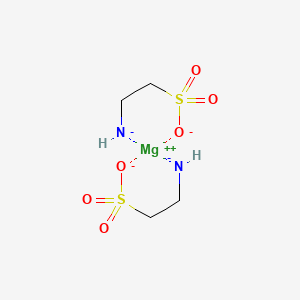

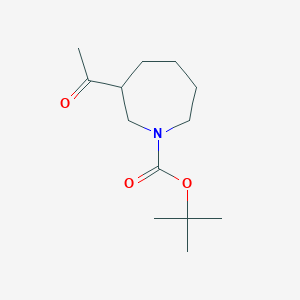
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
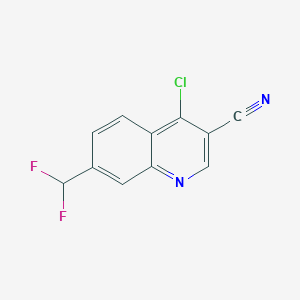
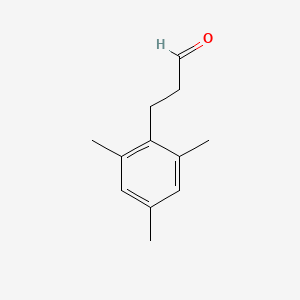
![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
